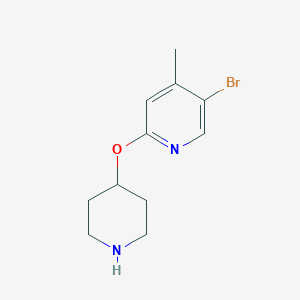![molecular formula C12H17BrN2O B7977861 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B7977861.png)
5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine is a brominated pyridine derivative with a piperidinyl methoxy group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dibromopyridine as the starting material.
Substitution Reaction: The pyridine ring undergoes nucleophilic substitution with piperidin-4-ylmethanol under basic conditions.
Methylation: The 4-position of the pyridine ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods:
Batch Process: The compound is synthesized in a batch reactor, where the reaction mixture is heated and stirred to ensure complete reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide.
Reduction: Reduction of the bromine atom can yield the corresponding pyridine derivative.
Substitution: The bromine atom can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Pyridine N-oxide: Formed by oxidation.
Reduced Pyridine Derivative: Formed by reduction.
Substituted Pyridine Derivatives: Formed by nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.
Comparison with Similar Compounds
4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine: Lacks the bromine atom.
5-Bromo-2-(piperidin-4-yl)pyridine: Lacks the methoxy group.
2-[(Piperidin-4-yl)methoxy]pyridine: Lacks both the bromine atom and the methyl group.
Uniqueness: The presence of both the bromine atom and the methoxy group on the pyridine ring makes 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine unique, providing it with distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(piperidin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-6-12(15-7-11(9)13)16-8-10-2-4-14-5-3-10/h6-7,10,14H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPYDGTYWUGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
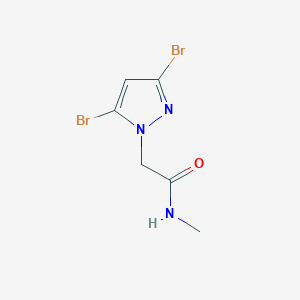
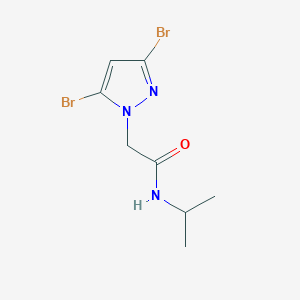
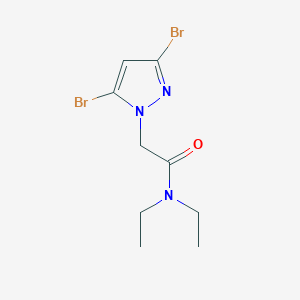
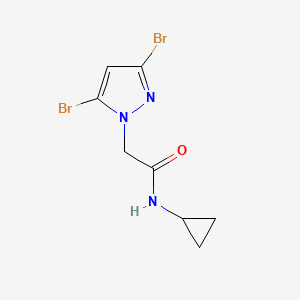
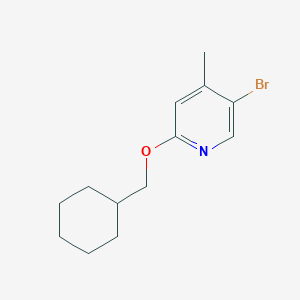
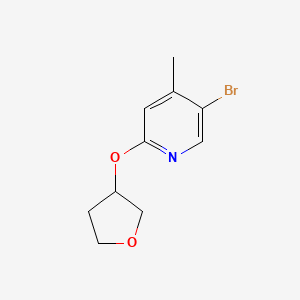
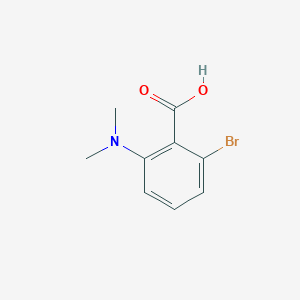
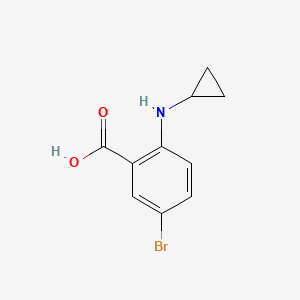
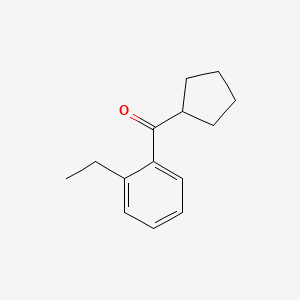
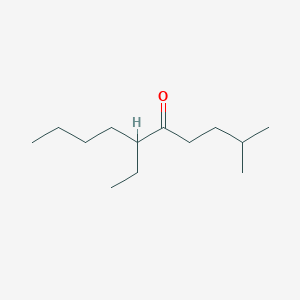
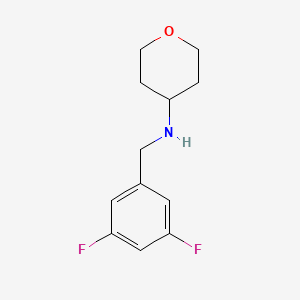
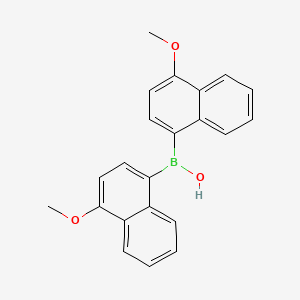
![[3-(5-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977853.png)
